3-Benzoylacrylic acid
Overview
Description
Beta-Benzoylacrylic acid: is an organic compound with the molecular formula C₁₀H₈O₃. It is also known as 4-oxo-4-phenyl-2-butenoic acid. This compound is characterized by the presence of both a benzoyl group and an acrylic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation of Acetophenone and Chloral: This method involves the condensation of acetophenone with chloral to form 1,1,1-trichloro-2-hydroxy-3-benzoylpropane, which is then hydrolyzed to the corresponding acid and dehydrated to yield 3-Benzoylacrylic acid.
Friedel-Crafts Acylation: Another method involves the reaction of maleic anhydride with benzene in the presence of anhydrous aluminum chloride, followed by hydrolysis and purification steps.
Industrial Production Methods: The industrial production of this compound typically follows the Friedel-Crafts acylation route due to its efficiency and scalability. The process involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Cyclocondensation: Beta-Benzoylacrylic acid reacts with ortho-phenylenediamines to form substituted quinoxal-2-ones.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Cyclocondensation: Typically involves refluxing the acid with ortho-phenylenediamines in alcohol without the need for additional catalysts.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Major Products:
Substituted Quinoxal-2-ones: Formed from the reaction with ortho-phenylenediamines.
Various Oxidized or Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Beta-Benzoylacrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzoylacrylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its derivatives can inhibit enzymes like tubulin and epidermal growth factor receptor (EGFR), which are crucial in cell division and cancer progression . The compound’s structure allows it to form stable complexes with these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
- Alpha-Benzoylacrylic acid
- Gamma-Benzoylacrylic acid
- Benzoylpropionic acid
Comparison:
- Alpha-Benzoylacrylic acid: Similar in structure but differs in the position of the benzoyl group, leading to different reactivity and applications.
- Gamma-Benzoylacrylic acid: Another positional isomer with distinct chemical properties.
- Benzoylpropionic acid: Lacks the acrylic acid moiety, resulting in different chemical behavior and uses.
Uniqueness: Beta-Benzoylacrylic acid is unique due to its specific structure, which combines the reactivity of both benzoyl and acrylic acid groups. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound in various research fields.
Properties
IUPAC Name |
4-oxo-4-phenylbut-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDHGOODMBBGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583-06-2 | |
Record name | 4-Oxo-4-phenyl-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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